2'-Deoxy-5'-O-DMT-2'-fluorocytidine
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Overview
Description
2'-Deoxy-5'-O-DMT-2'-fluorocytidine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyrimidine ring, a fluorinated oxolane ring, and multiple aromatic groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Deoxy-5'-O-DMT-2'-fluorocytidine typically involves multiple steps, including the formation of the oxolane ring, the introduction of the fluorine atom, and the attachment of the pyrimidine ring. Common reagents used in these steps include fluorinating agents, protecting groups for the amino and hydroxyl functionalities, and coupling agents for the aromatic groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2'-Deoxy-5'-O-DMT-2'-fluorocytidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The aromatic groups can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or iodine.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced aromatic rings.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2'-Deoxy-5'-O-DMT-2'-fluorocytidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-chlorooxolan-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-bromooxolan-2-yl]pyrimidine-2,4-dione
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in the oxolane ring can significantly alter the compound’s reactivity and biological activity compared to its chloro and bromo analogs.
- Aromatic Substituents: The specific arrangement of aromatic groups can influence the compound’s solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of 2'-Deoxy-5'-O-DMT-2'-fluorocytidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(32)26(31)28(40-24)34-17-16-25(35)33-29(34)36/h3-17,24,26-28H,18,32H2,1-2H3,(H,33,35,36)/t24-,26-,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHRJBAZYWIGNS-YULOIDQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514906 |
Source
|
Record name | 3'-Amino-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2',3'-dideoxy-2'-fluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177086-37-2 |
Source
|
Record name | 3'-Amino-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2',3'-dideoxy-2'-fluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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